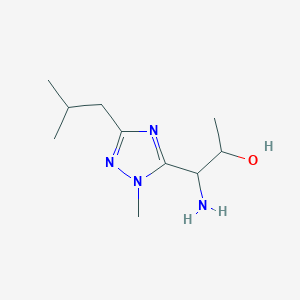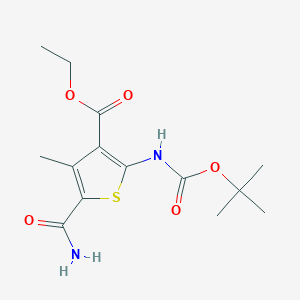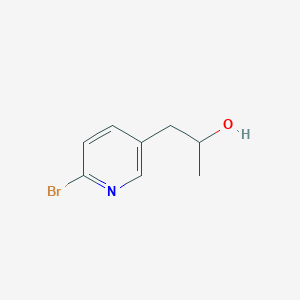
1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with isobutyl bromide under basic conditions to introduce the isobutyl group . This intermediate is then subjected to further reactions to introduce the amino and hydroxyl groups, often using reagents like sodium borohydride and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Reduction: The triazole ring can be reduced under hydrogenation conditions to yield a dihydrotriazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: N-alkylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and fluid balance in biological systems . The triazole ring’s ability to form hydrogen bonds and interact with metal ions is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole moiety.
Voriconazole: Another antifungal with a triazole structure.
Uniqueness: 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its isobutyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Eigenschaften
Molekularformel |
C10H20N4O |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-amino-1-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-6(2)5-8-12-10(14(4)13-8)9(11)7(3)15/h6-7,9,15H,5,11H2,1-4H3 |
InChI-Schlüssel |
OHWWKZYTDBZECS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NN(C(=N1)C(C(C)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)




![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)

